1-Adamantyl(4-nitrobenzyl)amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(4-nitrophenyl)methyl]adamantan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-19(21)16-3-1-12(2-4-16)11-18-17-8-13-5-14(9-17)7-15(6-13)10-17/h1-4,13-15,18H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZKNPFIGODKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386065 | |
| Record name | N-[(4-Nitrophenyl)methyl]tricyclo[3.3.1.1~3,7~]decan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206053-11-4 | |
| Record name | N-[(4-Nitrophenyl)methyl]tricyclo[3.3.1.1~3,7~]decan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Development of Novel Synthetic Routes to 1-Adamantyl(4-nitrobenzyl)amine
The primary synthetic route to this compound involves the nucleophilic substitution reaction between an adamantyl precursor and a 4-nitrobenzyl precursor. ontosight.ai Typically, this is achieved by the N-alkylation of 1-adamantanamine with a 4-nitrobenzyl halide.
Optimization of Precursor Molecule Synthesis
Step 1 (Formylation): 1-bromoadamantane (B121549) is reacted with an excess of formamide, often in the presence of an acid like sulfuric acid, at elevated temperatures (e.g., 85°C). nih.gov
Step 2 (Hydrolysis): The resulting N-(1-adamantyl)formamide is hydrolyzed using aqueous hydrochloric acid under reflux to produce 1-adamantanamine hydrochloride. nih.gov This modern approach avoids hazardous reagents and energy-intensive steps like steam distillation that were part of older methods. researchgate.net
4-Nitrobenzyl Halides: The second precursor, typically 4-nitrobenzyl bromide, is prepared by the bromination of 4-nitrotoluene (B166481). prepchem.comorgsyn.org The reaction is a free-radical substitution initiated by light.
Reaction: 4-nitrotoluene is dissolved in a solvent like carbon tetrachloride and treated with elemental bromine while being irradiated with a powerful lamp (e.g., 500-watt). prepchem.com
Optimization: The rate of bromine addition is carefully controlled to maintain a colorless state in the refluxing solvent, indicating immediate consumption of the bromine. prepchem.com The process can be optimized for atom efficiency by using alternative brominating agents like a sodium bromide-sodium bromate (B103136) mixture. google.com Purification is typically achieved by recrystallization from solvents like ethanol (B145695) or ligroin, yielding a product with a melting point of 96-99°C. prepchem.comorgsyn.org
| 4-Nitrobenzyl Bromide | 4-Nitrotoluene | Br₂, CCl₄, light | Dropwise addition of Br₂ with photo-irradiation; purification by recrystallization. prepchem.com | ~80% |
Investigation of Amination Reactions for Adamantyl Derivatives
The formation of the C-N bond linking the adamantyl and nitrobenzyl moieties is the crucial step in the synthesis of the target molecule. This is typically an N-alkylation reaction where the nucleophilic nitrogen of 1-adamantanamine attacks the electrophilic benzylic carbon of 4-nitrobenzyl bromide. ontosight.ai
Investigations into amination reactions involving the sterically hindered adamantyl group have led to the development of various catalytic systems. While direct N-alkylation with an alkyl halide is feasible, related C-N bond-forming reactions for adamantylamines often benefit from catalysis. Copper- and palladium-catalyzed methods are prominent in the N-arylation of adamantylamines. mdpi.comsci-hub.se For instance, the Chan-Lam amination, which uses a copper catalyst, has been successfully applied to adamantane-containing amines. mdpi.com Although the synthesis of this compound is a simpler N-alkylation, the principles from these advanced methods inform the optimization of reaction conditions, such as the choice of base and solvent, to overcome the steric hindrance of the adamantyl group.
Recent studies have also explored mechanochemical methods for nucleophilic aromatic substitution (S_NAr) reactions involving adamantylamine, highlighting that extreme steric hindrance around the nucleophilic site can be a significant barrier to reaction, sometimes preventing product formation entirely. rsc.org
Strategies for Selective Nitrobenzyl Group Introduction
Selective introduction of the 4-nitrobenzyl group onto 1-adamantanamine is essential to prevent the formation of di-alkylated byproducts. This is primarily achieved by controlling the stoichiometry of the reactants, typically using a 1:1 molar ratio of the amine and the benzyl (B1604629) halide.
The 4-nitrobenzyl group is also a well-established photolabile protecting group in organic synthesis. acs.orgwikipedia.org This functionality allows for its removal under specific conditions, typically irradiation with UV light, which cleaves the benzylic C-N bond. acs.org This property can be leveraged as a synthetic strategy where the nitrobenzyl group is introduced to temporarily protect the amine, and then removed at a later stage. Furthermore, methods for the chemical cleavage of nitrobenzyl groups have been developed, such as using aqueous NaOH in methanol (B129727) at elevated temperatures, which proceeds through oxidation at the benzylic position. nih.gov This dual nature of the nitrobenzyl group—as both a key structural component and a potential protecting group—offers strategic flexibility in complex multi-step syntheses.
Mechanistic Studies of Key Synthetic Steps
Assuming the reaction proceeds via nucleophilic attack of 1-adamantanamine on 4-nitrobenzyl bromide, the mechanism is a standard S_N2 or S_N1/S_N2 borderline case. Conversely, if the synthesis were to proceed via an adamantyl halide and 4-nitrobenzylamine (B181301), the mechanism would be predominantly S_N1 due to the adamantyl substrate.
Reaction Kinetics and Thermodynamic Considerations
The kinetics of S_N1 reactions involving adamantyl derivatives are well-documented. The rate of an S_N1 reaction is unimolecular, depending only on the concentration of the substrate that forms the carbocation. libretexts.orgmasterorganicchemistry.com
Rate Law for S_N1 on an Adamantyl Halide: Rate = k [Adamantyl-X]
The rate-determining step is the spontaneous dissociation of the leaving group to form a tertiary adamantyl carbocation. libretexts.org The stability of this carbocation intermediate is a key factor accelerating the reaction. Compared to the t-butyl cation, the 1-adamantyl cation is also highly stable.
Table 2: General Kinetic and Thermodynamic Features of S_N1 Reactions
| Parameter | Description | Implication for Adamantyl Systems |
|---|---|---|
| Rate Law | Unimolecular: Rate = k[Substrate] | The rate of reaction with an adamantyl halide is independent of the nucleophile concentration. masterorganicchemistry.com |
| Rate-Determining Step | Formation of the carbocation intermediate. | This is the slowest step, with the highest activation energy. libretexts.org |
| Carbocation Stability | Tertiary > Secondary > Primary | The tertiary 1-adamantyl carbocation is highly stable, favoring the S_N1 pathway. libretexts.org |
Transition State Analysis in Synthetic Transformations
In an S_N1 reaction mechanism, there are two distinct transition states corresponding to the two main steps of the reaction. libretexts.org
First Transition State (Rate-Determining): The most critical transition state is that of the first step: the dissociation of the substrate (e.g., 1-bromoadamantane) to form the 1-adamantyl carbocation. In this transition state, the C-Br bond is partially broken, and the carbon atom at the bridgehead position begins to acquire a partial positive charge (δ+), while the departing bromine atom develops a partial negative charge (δ-). libretexts.org The geometry at the carbon atom transitions from sp³ hybridization towards sp² hybridization.
Second Transition State: The second transition state occurs during the nucleophilic attack of the amine (e.g., 4-nitrobenzylamine) on the planar sp²-hybridized carbocation intermediate. This step has a much lower activation energy. The transition state involves the partial formation of the new C-N bond. libretexts.org
The rigid, cage-like structure of adamantane (B196018) prevents the carbocation from achieving perfect planarity, but the resulting bridged carbocation is still very stable. nih.gov This inherent structural constraint also means that nucleophilic attack can only occur from the front side, leading to retention of configuration, a characteristic feature of S_N1 reactions on adamantyl systems. masterorganicchemistry.com
Catalysis in the Synthesis of Adamantyl Amines
Catalytic methods offer efficient and selective pathways for the synthesis of adamantyl amines, including precursors to this compound. These reactions often involve the formation of a carbon-nitrogen bond through cross-coupling or reductive amination reactions.
One prominent approach is the reductive amination of an adamantyl ketone with 4-nitrobenzylamine or, more directly, the reaction of 1-adamantylamine with 4-nitrobenzaldehyde (B150856) followed by reduction. Various catalytic systems have been developed for reductive aminations, utilizing molecular hydrogen or other hydrogen sources. researchgate.net For instance, the synthesis of N-monosubstituted benzylamines can be achieved through the catalytic hydrogenation of a mixture of a benzaldehyde (B42025) derivative and a primary amine using a Palladium-on-carbon (Pd/C) catalyst in the presence of chloroform. nih.gov Iridium-based catalysts have also proven effective for the one-pot reductive amination of carbonyl compounds with nitro compounds, where the nitro group is reduced in situ to an amine, which then reacts with the carbonyl compound. nih.gov
Another significant catalytic strategy is the metal-catalyzed cross-coupling of adamantyl precursors with an appropriate amine or vice versa. For example, highly functionalized 1-adamantyl amines can be prepared through the addition of adamantyl zinc reagents to nitroso compounds. researchgate.net
The following table summarizes various catalytic systems employed in the synthesis of adamantyl amines and related compounds.
| Catalyst System | Reactants | Product Type | Reference |
| Pd/C, Chloroform | Benzaldehyde derivative, Primary amine | N-monosubstituted benzylamine | nih.gov |
| Iridium Complex | Carbonyl compound, Nitro compound | Secondary amine | nih.gov |
| Adamantyl Zinc Reagents | Nitroso compounds | Functionalized 1-adamantyl amines | researchgate.net |
Derivative Synthesis and Structural Modifications
The modular nature of the synthesis of this compound allows for the preparation of a wide array of derivatives through substitutions on either the adamantyl cage or the nitrobenzyl group.
Synthesis of Analogs with Substitutions on the Adamantyl Moiety
The functionalization of the adamantane scaffold itself provides a route to a diverse range of analogs. This can be achieved by starting with a pre-functionalized adamantane derivative or by modifying the adamantyl group in a later synthetic step. For instance, adamantane scaffolds can be selectively functionalized using organometallic zinc and magnesium reagents in Negishi cross-coupling reactions to introduce various substituents. researchgate.net
A dual catalytic system involving photoredox and hydrogen-atom transfer (HAT) catalysis has been developed for the direct C-H functionalization of adamantanes. This method demonstrates excellent chemoselectivity for the strong tertiary C-H bonds of the adamantane cage, allowing for the introduction of alkyl groups and other functionalities. amazonaws.com This strategy could be applied to this compound or its precursors to generate derivatives with substituents at the bridgehead positions of the adamantane core.
Furthermore, 1,2-disubstituted adamantane derivatives can be synthesized through the protoadamantane-adamantane rearrangement of intermediates derived from protoadamantan-4-one. nih.gov This approach allows for the introduction of a second substituent adjacent to the amino-bearing carbon.
Synthesis of Analogs with Substitutions on the Nitrobenzyl Moiety
Modifications to the nitrobenzyl portion of the molecule can significantly impact its electronic properties and potential interactions. The synthesis of such analogs typically involves starting with a substituted 4-nitrobenzyl derivative.
For example, the reaction of 1-aminoadamantane with substituted nitrobenzaldehydes can lead to the corresponding imines, which can then be reduced to the desired secondary amines. Research has been conducted on the condensation of adamantan-1-ylamine with 3-nitrobenzaldehyde (B41214) to form the corresponding Schiff base, (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine. uobaghdad.edu.iqresearchgate.net A similar approach could be employed with various substituted 4-nitrobenzaldehydes.
Additionally, studies on the fragmentation of 4-nitrobenzyl carbamates have explored the effect of substituents on the benzyl ring. Electron-donating groups on the ring were found to accelerate the fragmentation of the corresponding hydroxylamines, which are formed upon reduction of the nitro group. rsc.org This suggests that the electronic nature of substituents on the nitrobenzyl ring can influence the reactivity of the molecule. The synthesis of N-(2,3,4,5-tetrafluoro-6-nitrophenyl)adamantan-1-amine and its para-isomer has also been reported, demonstrating that highly functionalized nitroaromatic rings can be incorporated. nih.gov
The following table provides examples of substituted precursors that can be used to generate analogs of this compound with modifications on the benzyl moiety.
| Substituted Precursor | Potential Analog | Reference |
| 3-Nitrobenzaldehyde | 1-Adamantyl(3-nitrobenzyl)amine | uobaghdad.edu.iqresearchgate.net |
| Perfluoronitrobenzene | N-(Polyfluoronitrophenyl)adamantan-1-amine | nih.gov |
| Substituted 4-nitrobenzyl alcohols | Substituted this compound carbamates | rsc.org |
Stereoselective Synthesis of Chiral Derivatives
The introduction of chirality into adamantane-containing molecules is of significant interest for applications in asymmetric catalysis and medicinal chemistry. While specific methods for the stereoselective synthesis of chiral derivatives of this compound are not extensively documented, the principles of asymmetric synthesis can be applied to its precursors.
For instance, if a substituent is introduced on the adamantane ring, creating a chiral center, a stereoselective synthesis would aim to control the formation of enantiomers or diastereomers. The synthesis of 1,2-disubstituted adamantane derivatives often proceeds through intermediates that can be resolved or subjected to stereoselective reactions. nih.gov
While not directly involving the target compound, research into the synthesis of other chiral adamantane derivatives provides a foundation for future work. For example, the synthesis of chiral adamantyl-substituted heterocycles has been achieved, demonstrating that the adamantyl group can be incorporated into chiral molecular frameworks. beilstein-journals.org
Investigation of Heterocyclic Incorporation Strategies
The incorporation of heterocyclic rings into the structure of this compound can lead to novel compounds with potentially interesting properties. This can be achieved by using a heterocyclic precursor for either the adamantyl or the nitrobenzyl moiety, or by constructing a heterocyclic ring using functional groups present on the parent molecule.
One approach involves the reaction of adamantyl amines with precursors that lead to the formation of a heterocycle. For example, the condensation of (E)-N-(adamantan-1-yl)-1-(3-aryl)methanimine with reagents like 3-mercaptopropanoic acid or maleic anhydride (B1165640) has been used to synthesize 1,3-thiazinan-4-ones and 1,3-oxazepin-4,7-diones containing an adamantyl fragment. uobaghdad.edu.iqresearchgate.net
Another strategy is to start with a heterocyclic amine and introduce the adamantyl and nitrobenzyl groups. For example, a novel synthesis of heterocycle-containing adamantane derivatives has been reported, such as N-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}adamantane-1-carboxamide. asianpubs.org This demonstrates the feasibility of linking adamantane moieties to complex heterocyclic systems.
The following table summarizes some of the heterocyclic systems that have been synthesized with an adamantyl substituent.
| Heterocyclic System | Synthetic Precursors | Reference |
| 1,3-Thiazinan-4-one | Adamantyl-substituted imine, 3-Mercaptopropanoic acid | uobaghdad.edu.iqresearchgate.net |
| 1,3-Oxazepin-4,7-dione | Adamantyl-substituted imine, Maleic anhydride | uobaghdad.edu.iqresearchgate.net |
| Pyrimidinyl-piperazine | 1-(2-Pyrimidinyl)piperazine, Adamantanecarbonyl chloride | asianpubs.org |
| Pyridoxine (B80251) derivatives | Cycloalkyl amines, Electrophilic pyridoxine derivatives | researchgate.net |
Advanced Structural Elucidation and Conformational Analysis
High-Resolution Spectroscopic Characterization
High-resolution spectroscopy is fundamental to determining the precise structure and electronic properties of a molecule. For 1-Adamantyl(4-nitrobenzyl)amine, this would involve a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of an organic molecule in solution. A detailed ¹H and ¹³C NMR analysis of this compound would provide information on the chemical environment of each atom, and through-bond and through-space correlations would elucidate the connectivity and stereochemical arrangement of the adamantyl and nitrobenzyl moieties.
However, a thorough search of scientific databases reveals no publicly available experimental ¹H or ¹³C NMR data for this compound. Therefore, a table of chemical shifts and coupling constants cannot be compiled at this time.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. Analysis of the spectra for this compound would identify characteristic frequencies for its functional groups, such as the N-H stretch of the amine, the symmetric and asymmetric stretches of the nitro (NO₂) group, and the various C-H and C-C vibrations of the adamantyl and phenyl rings.
Despite the utility of this data, specific experimental IR and Raman spectra for this compound have not been found in the reviewed literature. A detailed vibrational mode analysis is therefore not possible.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₇H₂₂N₂O₂), the theoretical exact mass can be calculated. Chemical databases list a calculated exact mass of 286.168127949 u. lookchem.com
While this calculated value is available, experimental HRMS data from a peer-reviewed source, which would confirm this value and could provide information on fragmentation patterns, is not currently published.
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.
Single Crystal X-ray Diffraction Analysis
To date, no single-crystal X-ray diffraction studies for this compound have been deposited in public crystallographic databases or published in scientific journals. Consequently, critical crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are unavailable.
Analysis of Crystal Packing and Intermolecular Interactions
Without a solved crystal structure, a detailed analysis of the crystal packing and the specific intermolecular interactions (such as hydrogen bonding involving the amine and nitro groups or π-stacking of the phenyl rings) that govern the solid-state architecture of this compound cannot be performed. While studies on related adamantane (B196018) derivatives exist, extrapolation to the target compound would be speculative. researchgate.net
Polymorphism and Crystallization Studies
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a crucial consideration in the study of adamantane derivatives. While specific crystallographic data for this compound is not publicly available, insights can be drawn from studies on analogous N-substituted adamantylamines and anilines.
Research on N-adamantylanilines has revealed that the introduction of different substituents significantly influences the crystal packing and the formation of intermolecular hydrogen bonds. acs.org For instance, in some derivatives, rare N···N short contacts have been observed, and the adamantyl substituents can deviate from the plane of the conjugated aniline (B41778) system. nih.gov The crystallization of these compounds, often from solvents like DMSO, can yield single crystals suitable for X-ray diffraction analysis, which unambiguously confirms their molecular and crystal structures. acs.orgnih.gov
It is plausible that this compound would also exhibit polymorphism, with different crystalline forms potentially accessible through variations in crystallization conditions such as solvent, temperature, and cooling rate. The bulky adamantyl group and the polar nitrobenzyl moiety would likely lead to complex intermolecular interactions, including N-H···O hydrogen bonds involving the nitro group, and C-H···π interactions between the adamantyl cage and the aromatic ring. These interactions would play a pivotal role in dictating the supramolecular assembly and the resulting crystal lattice.
Table 1: Crystallographic Data for an Analogous N-Adamantyl-Substituted Aniline
| Parameter | Value |
| Compound | N-(Perfluoro-(1,1′-biphenyl)-4-yl)adamantan-1-amine |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Molecules per Unit Cell (Z) | 4 |
| Special Features | N···N short contact (2.983 Å) |
Data from a study on a related N-adamantylaniline derivative. nih.gov This table serves as an illustrative example of the type of data obtained from crystallographic studies of similar compounds.
Conformational Analysis and Molecular Dynamics Simulation
The flexibility of the bond linking the adamantyl and 4-nitrobenzyl moieties allows for a range of possible three-dimensional arrangements, or conformations. Understanding this conformational landscape is key to comprehending the molecule's behavior.
Conformational Landscape Exploration via Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of a molecule and identifying its stable conformers. For a molecule like this compound, a conformational search would likely reveal several low-energy structures.
Studies on similar N-benzyl adamantane derivatives would involve rotating the key single bonds: the C(adamantyl)-N bond and the N-C(benzyl) bond. The bulky nature of the adamantyl group and the planar phenyl ring would create significant steric hindrance, leading to distinct energy minima. It is anticipated that the most stable conformers would seek to minimize steric clash between the adamantane cage and the benzyl (B1604629) group.
Analysis of Rotational Barriers and Molecular Flexibility
The energy required to rotate around the single bonds determines the molecular flexibility. The rotational barriers in N-benzylamines are influenced by both steric and electronic factors. In the case of this compound, the rotation around the N-C(benzyl) bond would be of particular interest.
Computational studies on related N-benzhydrylformamides have utilized DFT to calculate rotational barriers, showing good agreement with experimental data from NMR. columbia.edu A similar approach for this compound would likely predict a significant energy barrier for the rotation of the 4-nitrobenzyl group, due to the steric hindrance imposed by the adamantyl moiety. The presence of the electron-withdrawing nitro group could also influence the electronic environment around the benzylic carbon, potentially affecting the rotational barrier.
Table 2: Calculated Rotational Barriers for an Analogous N-Benzhydrylformamide
| Conformer Transition | Calculated ΔG≠ (kcal/mol) |
| syn-anti | ~19.5 |
Data from a study on N-benzhydryl-N-methylformamide. columbia.edu This serves as an example of the type of data obtained from computational analysis of rotational barriers in similar systems.
Dynamic Behavior in Solution via Advanced NMR Techniques
Advanced Nuclear Magnetic Resonance (NMR) techniques provide a powerful means to probe the dynamic behavior of molecules in solution. For this compound, 2D NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be particularly insightful. scielo.org.zayoutube.com
These experiments detect through-space interactions between protons that are in close proximity. scielo.org.zaresearchgate.net By analyzing the cross-peaks in a NOESY or ROESY spectrum, it is possible to determine the relative orientation of the adamantyl and 4-nitrobenzyl groups in solution. scielo.org.za For instance, observing NOE correlations between specific protons on the adamantane cage and protons on the aromatic ring would provide direct evidence for the preferred conformation in a given solvent. youtube.com
Furthermore, variable temperature NMR studies could be employed to investigate the kinetics of conformational exchange. As the temperature changes, the rate of rotation around the single bonds will be affected, which can lead to changes in the NMR spectrum, such as the coalescence of signals. columbia.edu Analysis of these changes can provide quantitative information about the energy barriers to rotation.
Given the likely restricted rotation around the N-C(benzyl) bond, it is plausible that at low temperatures, distinct NMR signals could be observed for different conformers of this compound. As the temperature is raised, these signals would broaden and eventually merge as the rate of interconversion increases.
Theoretical Chemistry and Computational Modeling of Molecular Properties
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide a microscopic view of electron distribution and energy levels, which govern the molecule's reactivity and properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-adamantyl(4-nitrobenzyl)amine, a DFT analysis would typically be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the bulky, electron-donating adamantyl group and the electron-withdrawing nitrobenzyl group would create a complex electronic landscape, making a DFT analysis particularly insightful.
Table 1: Hypothetical DFT-Calculated Molecular Orbital Energies for this compound (Note: This table is illustrative as no published data exists. The values are representative of what such a calculation might yield.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for high-accuracy calculations of ground state energy and for optimizing the molecular geometry. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be used.
Geometry optimization would determine the most stable three-dimensional arrangement of the atoms in this compound, providing precise bond lengths, bond angles, and dihedral angles. This optimized structure is the foundation for all other computational property predictions.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map would illustrate regions of positive and negative electrostatic potential on the molecule's surface.
For this compound, the MEP would likely show a region of high negative potential (red/yellow) around the nitro group, indicating a site susceptible to electrophilic attack. Conversely, the amine proton and parts of the adamantyl cage would exhibit positive potential (blue), suggesting sites for nucleophilic interaction. A Mulliken population analysis could further quantify the partial charges on each atom, providing a numerical basis for the observed MEP.
Computational Prediction of Spectroscopic Parameters
Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound.
These calculations would provide theoretical chemical shift values for each unique proton and carbon atom in the molecule. By comparing these calculated shifts to experimental data (were it available), a definitive assignment of the NMR signals can be made. The calculations would need to account for the solvent environment, as chemical shifts are sensitive to it.
Table 2: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative as no published data exists. The values are representative of what such a calculation might yield.)
| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| Adamantyl CH₂ | 1.6 - 1.8 | 30 - 40 |
| Adamantyl CH | 2.0 | 45 |
| Amine NH | 4.5 | - |
| Benzyl (B1604629) CH₂ | 3.9 | 55 |
| Aromatic CH (ortho to NO₂) | 8.2 | 124 |
| Aromatic CH (meta to NO₂) | 7.5 | 129 |
| C-NO₂ | - | 147 |
| Quaternary Adamantyl C | - | 35 |
Simulated Infrared (IR) and Raman spectra are calculated by performing a frequency analysis on the optimized molecular geometry. These calculations predict the vibrational frequencies and intensities of the normal modes of the molecule.
For this compound, the simulated spectra would show characteristic peaks corresponding to the vibrations of its functional groups, such as the N-H stretch of the amine, the symmetric and asymmetric stretches of the NO₂ group, C-H stretches of the adamantyl and benzyl groups, and the aromatic ring vibrations. These theoretical spectra would be invaluable for interpreting experimental IR and Raman data. A scaling factor is often applied to the calculated frequencies to better match experimental values.
Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound (Note: This table is illustrative as no published data exists. The values are representative of what such a calculation might yield.)
| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | ~3400 |
| C-H (Aromatic) | Stretching | ~3100 |
| C-H (Aliphatic) | Stretching | ~2900 |
| NO₂ | Asymmetric Stretch | ~1520 |
| NO₂ | Symmetric Stretch | ~1350 |
| C=C (Aromatic) | Stretching | ~1600, 1480 |
UV-Vis Absorption and Emission Spectroscopy Predictions
The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is predicted to be dominated by the electronic transitions within the 4-nitrobenzylamine (B181301) chromophore. The adamantyl group, being a saturated hydrocarbon, does not absorb in the UV-Vis range but can subtly influence the electronic environment of the chromophore.
Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting the vertical excitation energies and oscillator strengths that define the absorption spectrum. numberanalytics.comresearchgate.net Based on studies of structurally similar molecules like nitrobenzaldehydes and other nitroaromatic compounds, the spectrum of this compound can be anticipated to exhibit several key absorption bands. uni-muenchen.dersc.orgnih.gov
The primary transitions are expected to be of π→π* and n→π* character, localized on the nitro-substituted benzene (B151609) ring. The lone pair of the amine nitrogen also participates in these transitions.
π→π Transitions:* Strong absorptions are predicted at shorter wavelengths, likely around 250-280 nm. These correspond to excitations from the π bonding orbitals of the benzene ring to the corresponding antibonding orbitals, with significant charge transfer character towards the electron-withdrawing nitro group. rsc.org
n→π Transitions:* Weaker absorption bands are expected at longer wavelengths, typically in the 320-360 nm region. These transitions originate from the non-bonding (n) orbitals of the oxygen atoms in the nitro group and the nitrogen of the amine group, to the π* antibonding orbitals of the aromatic ring. rsc.org
The emission properties (fluorescence) of many nitroaromatic compounds are often weak or undetectable due to efficient intersystem crossing from the excited singlet state (S1) to a triplet state (T_n). nih.gov The rate of this process is highly dependent on the energy gap between the involved singlet and triplet states. For this compound, it is predicted that the fluorescence quantum yield would be low, particularly in nonpolar solvents where the singlet and triplet states may be close in energy.
Table 1: Predicted UV-Vis Absorption Maxima (λ_max) and Electronic Transitions for this compound in a Nonpolar Solvent
| Predicted λ_max (nm) | Transition Type | Predicted Intensity | Associated Chromophore |
| ~260 nm | π → π | Strong | Benzene ring to Nitro group (Charge Transfer) |
| ~340 nm | n → π | Weak | Nitro group lone pairs to Benzene ring |
Note: These are predicted values based on computational studies of analogous compounds. Actual experimental values may vary.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations offer powerful tools to explore the conformational flexibility and dynamic behavior of this compound. arxiv.org
Force Field Development and Validation for Adamantyl Amines
A critical prerequisite for accurate MM and MD simulations is a well-parameterized force field. Standard force fields like AMBER, CHARMM, or OPLS-AA provide parameters for many common functional groups, but specialized moieties like the adamantane (B196018) cage may require custom parameterization or validation. mdpi.com
The development of a specific force field for adamantyl amines would involve:
Defining Atom Types: Unique atom types would be assigned to the carbons of the adamantane cage (bridgehead and methylene (B1212753) bridge), the benzylic carbon, the amine nitrogen, and the atoms of the nitrobenzene (B124822) group.
Parameter Derivation: Quantum mechanics (QM) calculations (e.g., using DFT) would be performed on this compound and smaller fragments (adamantane, 4-nitrobenzylamine) to derive key parameters.
Bond and Angle Parameters: These would be derived from the QM-optimized geometries.
Torsional Parameters: Potential energy scans around rotatable bonds (e.g., C_adamantyl-N, N-C_benzyl, C_benzyl-C_aryl) would be performed to obtain the energy profiles, which are then fitted to the dihedral term of the force field equation.
Non-bonded Parameters: Lennard-Jones parameters (van der Waals) and partial atomic charges would be derived to reproduce experimental properties like density and heat of vaporization, or to match the QM electrostatic potential.
Validation would involve running MD simulations and comparing computed properties, such as density, enthalpy of vaporization, and radial distribution functions, against experimental data or high-level QM calculations for adamantane and related amines.
Conformational Search and Global Minimum Identification
The conformational landscape of this compound is primarily defined by the rotation around three key single bonds:
The C(adamantyl)-N bond.
The N-CH2(benzyl) bond.
The CH2-C(aryl) bond.
The bulky adamantyl group imposes significant steric hindrance, which is expected to limit the accessible conformational space. wikipedia.org Conformational search algorithms, such as systematic searches or stochastic methods (e.g., Monte Carlo), coupled with MM energy minimization, are employed to identify stable conformers.
Table 2: Predicted Major Conformational Isomers of this compound
| Conformer | Dihedral Angle (C_adamantyl-N-CH2-C_aryl) | Relative Energy (Predicted) | Key Feature |
| 1 | ~180° (anti-periplanar) | Low (likely global minimum) | Maximizes separation between adamantyl and phenyl groups. |
| 2 | ~60° (gauche) | Higher | Increased steric interaction between the groups. |
| 3 | ~ -60° (gauche) | Higher | Symmetric to the other gauche conformer. |
Note: The relative energies are qualitative predictions. The actual energy landscape would be more complex due to the additional rotations and flexibility of the nitro group.
Analysis of Solvent Effects on Molecular Conformation
The conformation of this compound is expected to be sensitive to the polarity of the solvent. This is primarily due to the large dipole moment of the 4-nitrobenzylamine moiety.
In Polar Solvents (e.g., water, methanol): Polar solvents will solvate the polar regions of the molecule, particularly the nitro group and the amine linkage. mdpi.com This solvation can stabilize conformations with a larger exposed surface area of the polar groups. The stabilization of the ground state by polar solvents can be significant. Furthermore, studies on other nitroaromatic compounds have shown that the energy of excited states, especially charge-transfer states, is highly stabilized by polar solvents. nih.gov This can lead to significant solvatochromic shifts (a change in the color or UV-Vis absorption spectrum) and can alter the photophysical pathways by changing the energy gap between singlet and triplet excited states. nih.govacs.org
MD simulations using explicit solvent models are the most effective way to study these effects. By simulating the molecule in different solvent boxes, one can analyze the preferential conformations and the specific solute-solvent interactions, such as hydrogen bonding between the amine proton and protic solvent molecules.
Reactivity, Selectivity, and Chemical Transformations
Acid-Base Properties and Protonation Equilibria
The basicity of the secondary amine nitrogen in 1-adamantyl(4-nitrobenzyl)amine is a key determinant of its chemical behavior. This property is influenced by the electronic and steric nature of both the adamantyl and the 4-nitrobenzyl substituents.
Experimental Determination of pKa Values
Conversely, the adamantyl group, being an alkyl group, is generally considered to be electron-donating through an inductive effect, which would be expected to increase the basicity of the amine. However, the extreme steric bulk of the adamantyl cage can hinder the solvation of the protonated amine (the ammonium (B1175870) cation), which can lead to a decrease in basicity in solution. The interplay of these opposing electronic and steric factors makes the precise experimental pKa value of this compound a subject of interest for future research.
Computational Prediction of Basicity and Acidity
In the absence of experimental data, computational methods can provide valuable insights into the basicity of this compound. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to calculate the proton affinity of the amine in the gas phase and the pKa in solution. These calculations would model the geometry of the neutral amine and its protonated form, allowing for the determination of the energy difference between them.
For accurate pKa prediction in solution, the computational model must also account for the effects of the solvent. This is often achieved through the use of continuum solvent models. The accuracy of such predictions is highly dependent on the level of theory and the basis set used in the calculations. While these computational tools are powerful, they are not without their challenges, and the predicted values should be interpreted with an understanding of their inherent limitations.
Nucleophilic and Electrophilic Reactivity Studies
The reactivity of this compound is characterized by the distinct functionalities present in the molecule: the secondary amine, the activated aromatic ring, and the robust adamantyl cage.
Investigation of Reactivity at the Amine Nitrogen Center
The lone pair of electrons on the secondary amine nitrogen atom makes it a nucleophilic center, capable of reacting with a variety of electrophiles.
Alkylation and Acylation: The amine nitrogen can undergo N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides. google.com These reactions would lead to the formation of tertiary amines and amides, respectively. The steric hindrance imposed by the bulky adamantyl group may influence the rate of these reactions, potentially requiring more forcing conditions compared to less hindered secondary amines. rsc.orgnih.gov The acylation of amines is a common protection strategy in organic synthesis. youtube.commdpi.com
Oxidation: The secondary amine can be oxidized to form various products. For instance, oxidation of N-adamantylanilines can lead to the formation of stable aminoxyl radicals. nih.govacs.org The specific outcome of the oxidation of this compound would depend on the oxidizing agent and reaction conditions.
Electrophilic Aromatic Substitution on the Nitrobenzyl Ring
The nitrobenzyl ring is a key site for electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring, namely the nitro group and the adamantylmethylamino group, will determine the position of substitution.
The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. youtube.com Conversely, the alkylamino group is an activating group and an ortho-, para-director. However, in strongly acidic conditions, which are often employed for electrophilic aromatic substitution, the amine nitrogen will be protonated to form an ammonium salt. The -NH₂⁺- group is a strong deactivating group and a meta-director.
Therefore, the outcome of electrophilic aromatic substitution on this compound will be highly dependent on the reaction conditions. Under neutral or weakly acidic conditions, the activating effect of the amino group would likely dominate, directing incoming electrophiles to the ortho position relative to the adamantylmethylamino group (i.e., the 3- and 5-positions). However, under strongly acidic conditions, both the nitro group and the protonated amino group would direct incoming electrophiles to the meta position with respect to their own positions. This would likely result in a complex mixture of products. It is also important to note that Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings, such as those containing a nitro group. youtube.comwikipedia.orgmt.com
Reactivity of the Adamantyl Cage in Chemical Transformations
The adamantane (B196018) cage is known for its high stability and unique reactivity, which is often centered at its tertiary bridgehead positions.
Oxidation: The tertiary C-H bonds of the adamantyl group are susceptible to oxidation. researchgate.net This can lead to the introduction of hydroxyl or other functional groups at the bridgehead positions of the adamantane cage.
Halogenation: Adamantane can undergo halogenation, particularly at the bridgehead positions. wikipedia.org For instance, reaction with bromine can introduce a bromine atom at one of the tertiary carbons. nih.gov This functionalized adamantyl moiety could then be used for further synthetic modifications.
Oxidation and Reduction Chemistry
The presence of both a reducible nitro group and an oxidizable amine group on the same molecule makes the oxidation-reduction chemistry of this compound particularly noteworthy. The specific reaction conditions will determine which of these functional groups reacts.
Redox Potentials and Electrochemical Behavior
Specific experimental data on the redox potentials and detailed electrochemical behavior of this compound are not extensively documented in publicly available literature. However, the electrochemical properties can be inferred from the behavior of its constituent moieties.
The electrochemical reduction of the nitrobenzyl group is expected to be the more facile process under reducing conditions. Aromatic nitro compounds are well-known to be electrochemically active, typically undergoing reduction at a platinum cathode. The reduction of 4-nitrotoluene (B166481), a related compound, involves the formation of a stable anion radical. rsc.org The bulky adamantyl group is unlikely to significantly alter the reduction potential of the nitroaromatic system, though it may influence the kinetics of the electrode process due to steric hindrance.
Conversely, the oxidation of the secondary amine is the expected electrochemical process under anodic conditions. Aliphatic amines can be oxidized at a platinum electrode. capes.gov.br The oxidation potential will be influenced by the nature of the substituents on the nitrogen atom. The adamantyl group, being an alkyl group, is electron-donating and would be expected to slightly lower the oxidation potential compared to a simple secondary amine. The oxidation of adamantane itself at a high anodic potential leads to functionalization at the bridgehead positions. researchgate.net
Selective Reduction of the Nitro Group
The selective reduction of the nitro group in the presence of the secondary amine is a synthetically valuable transformation. A variety of reagents and methods are available for the chemoselective reduction of aromatic nitro compounds, which can be applied to this compound to yield 1-adamantyl(4-aminobenzyl)amine. organic-chemistry.org The choice of reducing agent is critical to avoid the reduction of other functional groups or undesired side reactions.
Several methods are known to be effective for the selective reduction of nitroarenes while tolerating other functional groups. wikipedia.orgcommonorganicchemistry.com These methods are generally mild and prevent over-reduction.
Table 1: Selected Reagents for the Selective Reduction of Aromatic Nitro Groups
| Reagent System | Solvent(s) | Key Advantages |
| Sodium borohydride (B1222165) (NaBH₄) / Nickel(II) chloride (NiCl₂) or other transition metal catalysts | Ethanol (B145695), Methanol (B129727) | Mild conditions, high yields, readily available reagents. jsynthchem.com |
| Tin(II) chloride (SnCl₂) | Hydrochloric acid, Ethanol | Effective for a wide range of substrates, tolerates many functional groups. commonorganicchemistry.com |
| Iron (Fe) powder | Acetic acid, Ammonium chloride in water | Inexpensive, environmentally benign, mild conditions. commonorganicchemistry.comacs.org |
| Catalytic Hydrogenation (H₂) with Pd/C, PtO₂, or Raney Nickel | Ethanol, Methanol, Ethyl acetate | High efficiency, clean reaction, but may affect other reducible groups if not controlled. commonorganicchemistry.com |
| Sodium hydrosulfite (Na₂S₂O₄) | Water/Methanol | Mild and selective, often used for sensitive substrates. wikipedia.org |
The presence of the secondary amine in this compound is not expected to interfere with these selective reduction methods.
Oxidation of the Amine Moiety
The secondary amine in this compound can be oxidized under specific conditions. The oxidation of amines can lead to a variety of products, including hydroxylamines, nitrones, or, with cleavage of the C-N bond, aldehydes and ketones. The bulky adamantyl group can influence the outcome of the oxidation reaction, potentially favoring certain products due to steric hindrance.
Oxidation of N-adamantylanilines with reagents like meta-chloroperoxybenzoic acid (m-CPBA) has been shown to produce stable aminoxyl radicals. acs.org A similar reaction with this compound could potentially yield the corresponding nitroxide radical. The adamantyl group is known to be susceptible to oxidation at its tertiary bridgehead carbons by strong oxidizing agents, a reaction that could compete with amine oxidation under harsh conditions. researchgate.netnih.gov
Thermolysis and Photochemical Reactions
The stability of this compound to heat and light is an important consideration in its handling and application. Both the nitrobenzyl and adamantyl moieties can undergo characteristic reactions under these conditions.
Thermal Stability and Decomposition Pathways
The thermal decomposition of nitroaromatic compounds can be complex. For instance, the thermal decomposition of liquid α-nitrotoluene at 125 °C results in a variety of products including benzonitrile, benzaldehyde (B42025), and benzaldehyde oxime. rsc.org Thermal decomposition generally proceeds through the breakdown of a substance into simpler components upon heating. youtube.com
For this compound, the likely initial point of thermal decomposition would be the C-N bond between the benzyl (B1604629) group and the amine, or the C-N bond of the nitro group. Potential decomposition pathways could involve homolytic cleavage to form radical intermediates.
Photochemical Transformations and Excited State Behavior
The photochemistry of this compound is expected to be dominated by the nitrobenzyl chromophore. Nitrobenzyl compounds are well-known to be photolabile and are often used as photoremovable protecting groups. nih.gov
Upon absorption of UV light, the nitrobenzyl group is excited to a higher energy state. The typical photochemical reaction of o-nitrobenzyl compounds involves an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, leading to the formation of an aci-nitro intermediate. This is followed by a rearrangement and cleavage to release the protected group. While this compound is a para-substituted isomer, intramolecular photoreduction-oxidation reactions are also known for p-nitrobenzyl compounds.
The quantum yield of such photochemical processes can be influenced by the substituents on the benzylic carbon and the aromatic ring. msu.edu The adamantyl group, due to its bulk, might influence the excited-state geometry and the efficiency of the photochemical reaction. The presence of the amine group could also play a role in the excited-state deactivation pathways.
Advanced Applications in Materials Science and Supramolecular Chemistry
Supramolecular Assembly and Self-Organization
The non-covalent interactions dictated by the distinct moieties of 1-Adamantyl(4-nitrobenzyl)amine drive its assembly into ordered supramolecular structures. The interplay between hydrogen bonding and the hydrophobic effects of the adamantyl group governs the formation of complex architectures.
Investigation of Hydrogen Bonding Networks in Solid State
Role of the Adamantyl Moiety in Directed Assembly
The adamantyl group is a well-established building block in crystal engineering and supramolecular chemistry due to its rigidity, hydrophobicity, and ability to form predictable packing motifs. acs.orgsigmaaldrich.com Its cage-like structure promotes van der Waals interactions and can direct the formation of specific, aggregated structures. mdpi.com In the context of this compound, the adamantyl moiety is expected to play a crucial role in the self-assembly process.
The lipophilic nature of the adamantane (B196018) cage can drive the aggregation of molecules in solution and in the solid state to minimize unfavorable interactions with more polar components. mdpi.com This can lead to the formation of structures where the adamantyl groups cluster together, forming a hydrophobic core, while the polar nitrobenzyl groups are exposed to the exterior. This directional self-organization is a key principle in the design of functional materials.
Formation of Cocrystals and Inclusion Complexes
The distinct structural features of this compound make it a prime candidate for the formation of cocrystals and inclusion complexes. Cocrystal engineering with adamantane derivatives has been shown to be a successful strategy for modifying the physicochemical properties of active pharmaceutical ingredients and other functional materials. mdpi.comresearchgate.net The adamantyl group can act as a guest in host-guest systems, forming stable inclusion complexes with host molecules like cyclodextrins. mdpi.comnih.govnih.gov
The formation of an inclusion complex with β-cyclodextrin, for instance, would involve the encapsulation of the hydrophobic adamantyl moiety within the cyclodextrin (B1172386) cavity, while the nitrobenzyl group remains outside. mdpi.comnih.gov This can enhance the solubility and stability of the compound. The ability of the nitrobenzyl group to participate in hydrogen bonding and π-π stacking interactions further opens up possibilities for forming cocrystals with a variety of co-formers.
| Complex Type | Interacting Moiety | Potential Host/Co-former | Driving Interactions |
| Inclusion Complex | Adamantyl | β-Cyclodextrin | Hydrophobic interactions |
| Cocrystal | Nitrobenzyl | Aromatic carboxylic acids | Hydrogen bonding, π-π stacking |
| Cocrystal | Adamantyl/Nitrobenzyl | Bipyridines | van der Waals forces, Hydrogen bonding |
Coordination Chemistry with Metal Centers
The presence of both a primary amine and a nitro group provides this compound with multiple potential coordination sites, making it a versatile ligand in coordination chemistry.
Ligand Properties of this compound
As a ligand, this compound can be classified as a multidentate ligand, with the potential for monodentate, bidentate, or bridging coordination modes. The primary amine group is a classic Lewis base, readily donating its lone pair of electrons to a metal center. The nitro group can also coordinate to a metal ion through one or both of its oxygen atoms. cdnsciencepub.comnih.gov
The electronic properties of the ligand are influenced by the electron-withdrawing nature of the nitro group, which can affect the electron density on the amine and its coordinating ability. The bulky adamantyl group exerts a significant steric influence, which can dictate the coordination geometry around the metal center and prevent the formation of highly crowded complexes.
Synthesis and Characterization of Metal Complexes
While specific reports on the synthesis of metal complexes with this compound are scarce, the synthesis would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govresearchgate.netnih.gov The resulting complexes could be characterized by a variety of techniques to determine their structure and properties.
Table of Expected Coordination Complexes and Characterization Data:
| Metal Ion | Potential Geometry | Expected Coordination Mode | Key Spectroscopic Features |
|---|---|---|---|
| Cu(II) | Square Planar/Octahedral | Bidentate (N-amine, O-nitro) | Shift in ν(N-H) and ν(NO₂) in IR; d-d transitions in UV-Vis |
| Zn(II) | Tetrahedral | Monodentate (N-amine) | Shift in ν(N-H) in IR; ¹H NMR shifts of benzyl (B1604629) protons |
| Pt(II) | Square Planar | Monodentate (N-amine) | Shift in ν(N-H) in IR; ¹⁹⁵Pt NMR signals |
The characterization of these potential complexes would rely on techniques such as:
Infrared (IR) Spectroscopy: To observe shifts in the stretching frequencies of the N-H and NO₂ groups upon coordination to the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the changes in the chemical shifts of the protons and carbons of the ligand upon complexation.
UV-Visible Spectroscopy: To investigate the electronic transitions within the complex, including d-d transitions for transition metals.
The development of metal complexes with this compound holds promise for applications in catalysis, materials science, and medicinal chemistry, leveraging the combined properties of the metal center and the unique adamantyl-nitrobenzyl ligand.
Incorporation into Polymeric Materials
The distinct chemical functionalities of this compound make it a promising candidate for the design of advanced polymeric materials with tailored properties.
Design of Monomers for Polymerization
This compound can be envisioned as a monomer for various polymerization techniques. The secondary amine group provides a reactive site for incorporation into polymer backbones, for instance, through polycondensation reactions with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively.
Alternatively, the aromatic ring of the nitrobenzyl group could be functionalized with a polymerizable group, such as a vinyl or acryloyl moiety. This would allow for its use as a side-chain functional monomer in chain-growth polymerizations like free radical polymerization or controlled radical polymerization techniques (e.g., ATRP or RAFT). umass.edu This approach would result in polymers with pendant adamantyl and nitrobenzyl groups.
Influence of Adamantyl and Nitrobenzyl Groups on Polymer Properties
The incorporation of the adamantyl and nitrobenzyl groups into a polymer is expected to impart a unique combination of properties.
Influence of the Adamantyl Group:
Thermal Stability and Rigidity: The rigid, cage-like structure of the adamantyl group can significantly increase the glass transition temperature (Tg) of a polymer, leading to enhanced thermal stability and mechanical strength.
Solubility and Processability: The bulky and hydrophobic nature of the adamantyl moiety can influence the solubility of the polymer in organic solvents and affect its processing characteristics.
Supramolecular Interactions: Adamantyl groups are well-known to form strong host-guest complexes with cyclodextrins. This property can be exploited to create self-healing materials, drug delivery systems, or stimuli-responsive hydrogels. The complexation with cyclodextrin can be used to tune the lower critical solution temperature (LCST) of thermoresponsive polymers over a wide temperature range.
Influence of the Nitrobenzyl Group:
Photo-responsiveness: The o-nitrobenzyl group is a well-established photolabile protecting group. umass.edu Upon irradiation with UV light, it can undergo cleavage, leading to changes in the polymer's structure and properties. While the subject compound is a 4-nitrobenzyl derivative, this functionality is also known to be photoreactive. This could be utilized to create photo-degradable or photo-patternable materials.
Polarity and Intermolecular Interactions: The polar nitro group can increase the dielectric constant of the polymer and promote intermolecular dipole-dipole interactions, affecting the material's morphology and mechanical properties.
Electrochemical Activity: The nitro group is electrochemically active and can be reduced to an amine group. This redox activity could be harnessed in the design of electro-active polymers for sensors or electronic devices.
Table 2: Predicted Influence of Functional Groups on Polymer Properties
| Functional Group | Property Influence |
| Adamantyl | Increased thermal stability, rigidity, hydrophobicity, and potential for host-guest chemistry. |
| Nitrobenzyl | Photo-responsiveness, increased polarity, and electrochemical activity. |
Applications in Advanced Functional Materials
The unique combination of properties endowed by the adamantyl and nitrobenzyl groups suggests that polymers derived from this compound could find use in several areas of advanced materials science.
Photo-patternable and Photo-degradable Materials: The photo-reactivity of the nitrobenzyl group could be used to create materials where specific areas can be modified or removed upon light exposure. This is highly relevant for applications in microelectronics, lithography, and the fabrication of microfluidic devices. umass.edu
Stimuli-Responsive Materials: By combining the photo-responsiveness of the nitrobenzyl group with the host-guest chemistry of the adamantyl group, it would be possible to design multi-stimuli-responsive materials. For instance, a material's properties could be switched by light and then further modulated by the addition of cyclodextrin.
High-Performance Polymers: The introduction of the rigid adamantyl group into the polymer backbone can lead to materials with high thermal stability and mechanical strength, suitable for applications as engineering plastics or in aerospace components.
Functional Coatings: Polymers containing these functional groups could be used to create coatings with tunable surface properties. For example, light exposure could alter the wettability or adhesiveness of a surface.
Membranes for Separations: The defined free volume created by the bulky adamantyl groups could be beneficial for the fabrication of polymer membranes with enhanced gas separation properties.
Future Research Directions and Unexplored Avenues
Development of Green Synthesis Methodologies
The current synthesis of 1-adamantyl(4-nitrobenzyl)amine typically involves conventional methods that may utilize hazardous solvents and non-recyclable catalysts. Future research should prioritize the development of environmentally benign synthetic protocols.
Solvent-Free Synthesis
A promising avenue for greener synthesis is the exploration of solvent-free reaction conditions. Such methods not only reduce environmental pollution but can also lead to higher reaction rates, improved yields, and simpler purification procedures. Drawing inspiration from the successful solvent-free synthesis of other amine derivatives, several approaches could be adapted for this compound.
Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has emerged as a powerful tool for rapid and efficient chemical transformations. researchgate.net The condensation of 1-adamantanamine with 4-nitrobenzaldehyde (B150856) could be investigated under microwave irradiation, potentially eliminating the need for a solvent and significantly reducing reaction times from hours to minutes. Similarly, the development of solid-state melt reactions, which have proven effective for the synthesis of N-acylhydrazones, could be explored. researchgate.net
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers another solvent-free alternative. Ball milling has been successfully employed for the synthesis of various adamantane (B196018) derivatives and other complex molecules, often resulting in high yields and unique solid-state phases. google.com Investigating the mechanochemical reductive amination of 1-adamantanamine and 4-nitrobenzaldehyde could provide a scalable and sustainable route to the target compound.
A comparison of potential solvent-free methods is presented in the table below.
| Method | Potential Advantages | Key Parameters to Investigate |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Microwave power, temperature, reaction time, use of a solid support. |
| Solid-State Melt Reaction | No solvent, simple work-up, high purity of products. | Reaction temperature, molar ratio of reactants, reaction time. |
| Mechanochemical Synthesis (Ball Milling) | Solvent-free, access to novel solid phases, scalability. | Milling frequency, ball-to-sample ratio, milling time, use of a catalyst. |
Catalyst Recycling and Sustainability
The development of recyclable catalysts is a cornerstone of green chemistry. For the reductive amination step in the synthesis of this compound, heterogeneous catalysts offer significant advantages over their homogeneous counterparts due to their ease of separation and reuse.
Future research could focus on employing recyclable iron-based Lewis acid catalysts, such as Aquivion-Fe, which has demonstrated high efficiency and reusability in the reductive amination of various aldehydes and ketones. unive.it The use of such catalysts in greener solvents like cyclopentyl methyl ether (CPME) would further enhance the sustainability of the process. Another promising approach involves the use of zeolite-based catalysts, like HY zeolite, which are known for their shape selectivity and thermal stability, and have been used in the synthesis of other adamantane derivatives. researchgate.net The potential for magnetic nanoparticles coated with a catalytic metal, allowing for easy separation using an external magnet, also warrants investigation.
The table below summarizes potential recyclable catalysts and their key features.
| Catalyst Type | Example | Key Advantages |
| Heterogeneous Lewis Acid | Aquivion-Fe unive.it | High activity, recyclability, compatibility with green solvents. |
| Zeolite-Based Catalyst | HY Zeolite researchgate.net | Shape selectivity, thermal stability, potential for high product purity. |
| Magnetic Nanoparticle Catalyst | Core-shell magnetic nanoparticles | Facile separation and recovery, high surface area. |
Advanced Spectroscopic Techniques for Dynamic Studies
To fully understand the reactivity and potential applications of this compound, it is crucial to move beyond static structural characterization and investigate its dynamic behavior and the transient species involved in its reactions.
Time-Resolved Spectroscopy for Reaction Intermediates
The nitrobenzyl group is a well-known photo-cleavable protecting group, and its reactions often proceed through short-lived intermediates. acs.org Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, can provide invaluable insights into the kinetics and mechanisms of reactions involving this compound.
For instance, studying the reduction of the nitro group to an amine, a key transformation, could reveal the lifetimes and spectral signatures of the corresponding nitroso and hydroxylamine (B1172632) intermediates. youtube.com This information is critical for optimizing reaction conditions and for designing applications where controlled release of the adamantylamine moiety is desired. Real-time monitoring of reactions, for example using compact NMR spectroscopy, can also provide kinetic data and help in understanding reaction mechanisms, as demonstrated in the acetalization of p-nitrobenzaldehyde. asahilab.co.jp
Solid-State NMR for Complex Structures
Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials. Given the crystalline nature of this compound and its derivatives, SSNMR can provide detailed information that is not accessible through solution-state NMR or X-ray diffraction of single crystals.
13C and 15N solid-state NMR would be particularly useful. nih.govnih.gov Adamantane itself is often used as an external standard for 13C SSNMR, and its characteristic sharp signals can serve as an internal reference point for structural analysis. nih.govresearchgate.net By analyzing the chemical shifts and through-space dipolar couplings, it is possible to determine intermolecular packing arrangements and identify different polymorphic forms. Furthermore, SSNMR can be used to study host-guest complexes, for example, the inclusion of the adamantane moiety within cyclodextrins or other macrocycles. sigmaaldrich.com Investigating the 15N SSNMR of the nitro group can provide insights into its local environment and electronic structure, which are crucial for understanding its reactivity. researchgate.net
The table below outlines the potential applications of advanced spectroscopic techniques.
| Technique | Information Gained | Potential Application for this compound |
| Time-Resolved Spectroscopy | Kinetics and mechanism of fast reactions, identification of transient intermediates. | Studying the photochemistry of the nitrobenzyl group, monitoring the reduction of the nitro group. |
| Solid-State NMR (SSNMR) | Polymorphism, crystal packing, host-guest interactions, local electronic structure. | Characterizing different solid forms, studying inclusion complexes, probing the environment of the nitro group. |
Exploration of Novel Chemical Transformations
The unique combination of the adamantane and nitrobenzyl groups in this compound opens up possibilities for a wide range of novel chemical transformations, leading to new derivatives with potentially interesting properties.
Future research should explore reactions that selectively target either the adamantane cage or the nitrobenzyl unit. For example, the Ritter reaction, which has been used to synthesize other aminoadamantane analogs, could be applied to derivatives of this compound to introduce further functionalization on the adamantane core. nih.govresearchgate.net Other known reactions of adamantane, such as oxidation to adamantanone, could also be explored. wikipedia.org
The nitro group on the benzyl (B1604629) ring is a versatile functional group that can be transformed into a variety of other substituents. sci-hub.se Beyond its reduction to an amine, it can be a precursor for the synthesis of other functional groups, or it can be used as a directing group for further aromatic substitution. The development of mild and efficient methods for the cleavage of the nitrobenzyl group from the amine nitrogen could also be valuable, potentially serving as a novel protecting group strategy in complex molecule synthesis. nih.gov The synthesis of novel adamantane-linked isothiourea derivatives has shown promising biological activity, suggesting that similar transformations starting from this compound could yield new chemotherapeutic agents. acs.org
C-H Activation Chemistry on Adamantyl and Benzyl Groups
The direct functionalization of otherwise inert C-H bonds has become a powerful tool in organic synthesis. acs.orguni-giessen.de For this compound, both the adamantyl cage and the benzyl group offer intriguing possibilities for selective C-H activation.
The adamantane framework possesses tertiary (bridgehead) and secondary C-H bonds with high bond dissociation energies. rsc.org Despite their strength, methods for the selective functionalization of these bonds are emerging. rsc.orgiaea.orgresearchgate.net Future research could focus on applying transition-metal-catalyzed C-H activation to introduce new functional groups onto the adamantyl core of this compound. amazonaws.comresearchgate.netacs.org For instance, palladium-catalyzed C-H arylation, a powerful method for forging C-C bonds, could be explored. acs.org The directing-group ability of the amine or a derivative could be harnessed to control the regioselectivity of such transformations.
The benzyl group also contains C-H bonds that are amenable to activation. Specifically, the benzylic C(sp³)–H bonds are attractive targets for functionalization. rsc.orgrsc.orgrsc.orgacs.orgresearchgate.net Research could investigate the selective oxidation of the benzylic position to introduce a carbonyl group or the direct arylation at this position. rsc.org Ruthenium-catalyzed C-H functionalization of benzylamines has been shown to be effective for the synthesis of isoquinolines under redox-neutral conditions, suggesting a potential transformation pathway for this compound. acs.org Furthermore, methods for the meta-C-H functionalization of benzylamines have been developed, which could allow for the introduction of substituents onto the aromatic ring, ortho to the nitro group. nih.gov The challenge will be to achieve selectivity between the various C-H bonds within the molecule.
Rearrangement Reactions and Domino Processes
Rearrangement reactions often provide access to complex molecular architectures from simpler precursors. wiley-vch.debyjus.comberhamporegirlscollege.ac.inlibretexts.org The adamantyl cation is known to undergo rearrangement, and future work could explore whether such rearrangements can be induced in derivatives of this compound under acidic conditions. nih.gov
Domino reactions, where a single event triggers a cascade of bond-forming reactions, offer an efficient way to build molecular complexity. The synthesis of adamantane derivatives through domino Michael reactions has been reported, and it is conceivable that the nitrobenzyl group in this compound could participate in such cascades. researchgate.net For instance, the nitro group could act as an electron-withdrawing group to facilitate conjugate additions, initiating a sequence of cyclizations.
Computational Methodological Refinements
Computational chemistry provides a powerful lens through which to understand the properties and reactivity of molecules. For a flexible molecule like this compound, accurate computational models are essential for predicting its behavior.
Development of More Accurate Force Fields
Molecular mechanics simulations rely on force fields to describe the potential energy of a system. numberanalytics.com The accuracy of these simulations is highly dependent on the quality of the force field parameters. nih.gov While general force fields like AMBER and CHARMM exist, specific parameterization is often necessary for molecules with uncommon functional groups or combinations thereof. researchgate.netacs.orgresearchgate.netnih.gov
Future research should focus on developing a specific and highly accurate force field for this compound. This would involve the parameterization of bond lengths, angles, and dihedral angles, particularly around the nitro group and the linkage between the adamantyl and benzyl moieties. nih.govresearchgate.net Quantum mechanical calculations can be used to generate target data for the fitting of these parameters, leading to a more reliable model for predicting the molecule's conformational preferences and dynamics. researchgate.netacs.org
Advanced Sampling Techniques for Conformational Space
Due to the rotational freedom around the C-N bond, this compound can adopt a multitude of conformations. Adequately sampling this conformational space is a significant computational challenge. nih.govresearchgate.netuci.edu Standard methods like molecular dynamics might not be sufficient to explore the entire conformational landscape.
Therefore, the application of advanced sampling techniques is a crucial area for future research. numberanalytics.comnih.gov Methods such as replica-exchange molecular dynamics, metadynamics, and accelerated molecular dynamics could be employed to overcome energy barriers and ensure a more thorough exploration of the conformational space. nih.gov A comprehensive understanding of the accessible conformations is vital for predicting its interaction with biological targets or its behavior in different solvent environments.
Potential as a Building Block in Complex Chemical Synthesis
The unique properties of the adamantyl group, such as its rigidity and lipophilicity, make it an attractive building block in the synthesis of complex molecules. nih.gov
Role in Natural Product Synthesis
The adamantane skeleton is found in some natural products, a notable example being Plukenetione A. nih.govscispace.comacs.orgacs.org The total synthesis of such molecules often involves intricate strategies to construct the caged adamantane core. While this compound itself is not a natural product, the adamantyl portion could be envisioned as a starting point or a key building block in the synthesis of complex natural products or their analogues. The nitrobenzyl group could serve as a handle for further chemical modifications or as a protecting group that can be removed at a later stage.
Furthermore, the adamantyl group can serve as a chiral auxiliary, controlling the stereochemistry of reactions at other parts of a molecule. wikipedia.orgsigmaaldrich.com Future research could explore the potential of chiral derivatives of this compound to act as auxiliaries in asymmetric synthesis, leveraging the steric bulk of the adamantyl cage to direct the approach of reagents. nih.gov
Application in Complex Organic Molecule Construction
The structure of this compound suggests its potential as a specialized building block in the synthesis of complex organic molecules.
As a Bulky Protecting Group: The large and sterically demanding adamantyl group can be utilized as a temporary protecting group for the amine functionality. Its bulk can direct the stereochemical outcome of reactions at other sites in a molecule. The nitrobenzyl portion of the molecule also offers possibilities for selective cleavage. The nitro group can be reduced to an amine, which can alter the electronic properties and reactivity of the benzyl group, potentially allowing for novel deprotection strategies.
As a Scaffold for Supramolecular Chemistry: The adamantyl group is known to form strong inclusion complexes with cyclodextrins and other host molecules. nih.govrsc.org This property could be exploited to construct complex, self-assembled supramolecular architectures. For instance, this compound could be used to anchor larger molecular structures to cyclodextrin-functionalized surfaces or nanoparticles.
In Photolabile Systems: The nitrobenzyl group is a well-known photolabile protecting group. acs.orgresearchgate.net Upon irradiation with UV light, the nitrobenzyl group can be cleaved, releasing the protected amine. This property could be harnessed to develop photo-responsive materials or to achieve the controlled release of a molecule in a biological system. The adamantyl moiety would provide a lipophilic anchor, potentially localizing the molecule to a specific environment before photo-induced activation.
In the Synthesis of Novel Ligands: The rigid adamantane scaffold can be used to control the spatial orientation of the 4-nitrobenzylamine (B181301) moiety. This could be advantageous in the design of ligands for metal catalysts or receptors, where precise positioning of functional groups is crucial for activity. The nitro group could be further functionalized or reduced to an amine to create bidentate or tridentate ligands with unique steric and electronic properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Adamantyl(4-nitrobenzyl)amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution between 1-adamantylamine and 4-nitrobenzyl halides (e.g., 4-nitrobenzyl chloride or bromide) under controlled conditions. Key parameters include:
- Temperature : Room temperature to 50°C to avoid decomposition of the adamantyl group.
- Solvent : Polar aprotic solvents like THF or DMF to stabilize intermediates.
- Reactant ratios : Excess 1-adamantylamine ensures complete conversion of the benzyl halide, minimizing side products like tertiary amines .
- Validation : Reaction progress is monitored via TLC and confirmed by NMR spectroscopy to detect secondary amine formation .
Q. How is this compound characterized structurally and spectroscopically?
- Analytical Techniques :
- ¹H/¹³C NMR : Distinct adamantyl proton signals (δ 1.6–2.1 ppm as multiplet) and nitrobenzyl aromatic protons (δ 7.5–8.2 ppm) confirm connectivity .
- IR Spectroscopy : N-H stretching (~3300 cm⁻¹) and nitro group absorption (~1520, 1350 cm⁻¹) validate functional groups .
- Mass Spectrometry (LC/MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight .
Advanced Research Questions
Q. What mechanistic insights explain failed cyclization reactions involving this compound derivatives?
- Steric Hindrance : The bulky adamantyl group impedes nucleophilic attack during attempted triazole ring closure, as observed in reactions with ester ethoxycarbonyl hydrazones. Mitigation strategies include:
- Temperature Modulation : Lower reaction temperatures (e.g., 0–25°C) to reduce steric strain.
- Alternative Catalysts : Use of Pd(PPh₃)₄ or Lewis acids to facilitate coupling .
- Evidence : IR and NMR data from failed cyclization experiments show intact hydrazone bonds instead of triazole formation .
Q. How does this compound perform in antiviral activity assays, and how is potency quantified?
- Assay Design : A yeast growth restoration assay evaluates inhibition of the influenza A virus M2 proton channel.
- EC₅₀ Determination : Compound 4 (this compound) shows an EC₅₀ of 5 μM, comparable to amantadine (EC₅₀ = 0.1 μM) but with reduced cytotoxicity .
Q. What strategies resolve contradictions in reaction outcomes for this compound synthesis?
- Case Study : Discrepancies in product formation (secondary vs. tertiary amines) arise from reactant stoichiometry.
- Excess Amine : Ensures SN2 pathway dominance, yielding the secondary amine.
- Excess Electrophile : Promotes overalkylation, forming tertiary amines .
- Resolution : Kinetic control via real-time NMR monitoring optimizes conditions for desired product selectivity .
Q. How does the adamantyl moiety influence supramolecular interactions in drug delivery systems?
- Host-Guest Chemistry : The rigid adamantyl group forms inclusion complexes with β-cyclodextrin, enhancing solubility and bioavailability.
- Binding Affinity : Determined via ESI-MS and NMR titration, showing 1:1 stoichiometry in aqueous solutions .
- Applications : Such complexes improve pharmacokinetics in preclinical models, e.g., sustained release formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
